N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Sulfonamidation: Formation of the sulfonamide linkage.
Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while methoxylation could be achieved using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy groups would produce hydroxyl derivatives.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro and sulfonamide can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(4-methoxybenzenesulfonamido)benzamide: Lacks the nitro group.
N-(2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide: Lacks the methoxy group on the aromatic ring.
N-(2-methoxy-4-nitrophenyl)-2-(benzenesulfonamido)benzamide: Lacks the methoxy group on the sulfonamide benzene ring.
Uniqueness
The unique combination of methoxy, nitro, and sulfonamido groups in N-(2-methoxy-4-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide imparts distinct chemical properties, making it valuable for specific applications where these functionalities are required.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-7-14(24(26)27)13-20(19)31-2/h3-13,23H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVOMBAIDGCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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